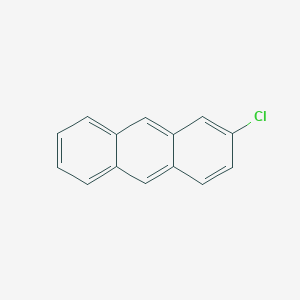

2-Chloroanthracene

Cat. No. B050491

M. Wt: 212.67 g/mol

InChI Key: OWFINXQLBMJDJQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05266570

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 mol) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 mol) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis (silica gel; hexane:methylene chloride (3:1)) showed complete conversion of the anthraquinone (Rf 0.35) to the desired anthracene (Rf 0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighing 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). NMR (CDCl3) 8.39 (s, 1H), 8.30 (s, 1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).

Name

hexane methylene chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.CCCCCC.C(Cl)Cl.C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.C1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1>[OH-].[NH4+].O.[Zn].C(Cl)Cl>[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1260 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

|

|

Name

|

|

|

Quantity

|

7.5 L

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

hexane methylene chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC.C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC3=CC=CC=C3C=C12

|

Step Five

|

Name

|

|

|

Quantity

|

845 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Six

|

Name

|

|

|

Quantity

|

845 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Seven

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 45 min at 50° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the stirred mixture was heated gradually over 3 h to 90° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at 90°-95° C. for 2 h (red color dissipated)

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred overnight as it

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the excess zinc

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with methylene chloride (6×1 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride layer was separated from the aqueous,

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then treated with 6N hydrochloric acid (3 L)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A first crop of 2-chloroanthracene was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (4×1 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Vacuum drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a light yellow crystalline product

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC2=CC3=CC=CC=C3C=C2C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 158.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 14.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |